BenchChemオンラインストアへようこそ!

Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate

GPR109a agonist niacin receptor dyslipidemia

Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate (CAS 681034-81-1, molecular formula C₉H₁₁FN₂O₂, MW 198.19) is a polysubstituted pyrazole-3-carboxylate ester bearing a cyclopropyl group at the 5-position, a fluorine atom at the 4-position, and an ethyl ester at the 3-carboxylate position. Its corresponding carboxylic acid, 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid (CAS 681034-74-2), is specifically claimed in patent CA2501134A1 as an antilipolytic agent for the treatment of dyslipidemia, type 2 diabetes, and related metabolic disorders.

Molecular Formula C9H11FN2O2
Molecular Weight 198.19 g/mol
CAS No. 681034-81-1
Cat. No. B15053267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate
CAS681034-81-1
Molecular FormulaC9H11FN2O2
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1F)C2CC2
InChIInChI=1S/C9H11FN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12)
InChIKeyKGGFIVNXBRQXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate (CAS 681034-81-1): Procurement-Relevant Chemical Profile and Comparator Context


Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate (CAS 681034-81-1, molecular formula C₉H₁₁FN₂O₂, MW 198.19) is a polysubstituted pyrazole-3-carboxylate ester bearing a cyclopropyl group at the 5-position, a fluorine atom at the 4-position, and an ethyl ester at the 3-carboxylate position . Its corresponding carboxylic acid, 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid (CAS 681034-74-2), is specifically claimed in patent CA2501134A1 as an antilipolytic agent for the treatment of dyslipidemia, type 2 diabetes, and related metabolic disorders [1]. In the peer-reviewed literature, fluorinated pyrazole-3-carboxylic acids—including 4-fluoro-5-alkyl variants—have been characterized as agonists of the high-affinity niacin receptor GPR109a (HCA₂), with the 4-fluoro substitution maintaining potency relative to non-fluorinated analogs while conferring improved in vivo free fatty acid reduction compared to niacin [2]. The acid form of the target compound has been deposited in ChEMBL (CHEMBL392859) and evaluated in GPR109a functional assays [3]. However, the available quantitative differentiation data for this specific ester derivative, relative to its closest in-class analogs, remain limited; the evidence presented below reflects the best available comparator-anchored data and class-level inferences.

Why Generic 4-Fluoro-5-alkyl-pyrazole-3-carboxylate Substitution Risks Activity Divergence: The Cyclopropyl Differentiation Case


Within the 4-fluoro-5-substituted pyrazole-3-carboxylate chemotype, substitution at the 5-position is the primary driver of conformational, steric, and metabolic profile differences [1]. The 5-cyclopropyl group imposes a conformationally constrained, sp²-rich topology distinct from the flexible linear alkyl chains of analogs such as 5-ethyl, 5-pentyl, or 5-heptyl variants [2]. In GPR109a agonist SAR, the cyclopropyl substitution maintains measurable receptor engagement (EC₅₀ > 1000 nM for the acid form), comparable to the 5-ethyl analog, yet the constrained cyclopropyl geometry may reduce susceptibility to CYP450-mediated ω-oxidation that rapidly metabolizes linear alkyl chains [3]. Interchanging this compound with a generic 5-alkyl pyrazole ester—without accounting for these substituent-specific conformational and metabolic differences—can introduce uncontrolled variability in downstream biological readouts and in vivo pharmacokinetic profiles. The ethyl ester functionality further distinguishes this compound from the free carboxylic acid form, offering differential solubility, permeability, and prodrug potential that directly impact formulation and assay design strategies.

Quantitative Comparator Evidence for Ethyl 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate: GPR109a Activity, Patent Scope, and Physicochemical Differentiation


GPR109a (HCA₂) Agonist Activity of the Acid Form: Cyclopropyl vs. 5-Ethyl Analog in a Matched HTRF cAMP Assay

The free carboxylic acid form (5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid, CAS 681034-74-2), for which the ethyl ester (CAS 681034-81-1) serves as a direct synthetic precursor and potential prodrug, was evaluated for agonist activity at human GPR109a in a HTRF-based cAMP reduction assay in human adipocytes. The cyclopropyl variant exhibited an EC₅₀ > 1000 nM [1]. In the same assay system, the closely related 5-ethyl analog (5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid, CHEMBL396864) also yielded an EC₅₀ > 1000 nM [2]. Both compounds display low-micromolar-range agonist activity at GPR109a, demonstrating that cyclopropyl substitution at the 5-position maintains receptor engagement at a level comparable to the simple ethyl congener, which represents the smallest non-hydrogen alkyl comparator in the 4-fluoro-5-substituted series claimed in CA2501134A1 [3].

GPR109a agonist niacin receptor dyslipidemia HTRF cAMP assay pyrazole-3-carboxylic acid

Patent-Scope Differentiation: Exclusive Claiming of 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic Acid in CA2501134A1 for Metabolic Disorders

Canadian patent application CA2501134A1 (Arena Pharmaceuticals, filed 2004) explicitly claims 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid as a composition of matter for use as an antilipolytic agent in the treatment of dyslipidemia, type 2 diabetes, insulin resistance, atherosclerosis, and related metabolic disorders [1]. Within the patent, the 5-cyclopropyl-4-fluoro variant is individually named and distinguished from the other 4-fluoro-5-alkyl members of the Markush structure, which include 5-methyl, 5-ethyl, 5-pentyl, 5-hexyl, 5-heptyl, 5-octyl, 5-nonyl, and 5-undecyl analogs [1]. The cyclopropyl variant receives a claims description count equivalent to (5 claims) or higher than several linear alkyl chain variants (4 claims each for 5-heptyl, 5-hexyl, 5-nonyl, 5-octyl, 5-pentyl, 5-undecyl), indicating a comparable level of proprietary emphasis on the cyclopropyl-substituted scaffold [1].

patent protection antilipolytic agent dyslipidemia type 2 diabetes GPR109a intellectual property

4-Fluoro Substitution Class Advantage: Maintained GPR109a Potency with Improved In Vivo Free Fatty Acid Reduction vs. Niacin

The Skinner et al. (2007) study demonstrated that a series of 4-fluoro-5-alkyl pyrazole-3-carboxylic acids act as potent and selective GPR109a agonists, with no off-target activity at the homologous GPR109b receptor [1]. Critically, the 4-fluoro-substituted series was shown to display similar in vitro potency to the non-fluorinated 5-alkyl pyrazole-3-carboxylic acid series, while one representative 4-fluoro analog demonstrated improved in vivo free fatty acid (FFA) reduction compared to niacin (nicotinic acid), the endogenous GPR109a ligand [1]. Because the 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid belongs to this same 4-fluoro-5-substituted chemotype class and exhibits comparable GPR109a engagement (EC₅₀ > 1000 nM) to other members of the series, it is positioned to potentially benefit from the class-level metabolic stabilization and selectivity advantages conferred by 4-fluoro substitution.

4-fluoro pyrazole GPR109a free fatty acid reduction niacin comparator in vivo metabolic efficacy

Evidence-Based Application Scenarios for Ethyl 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate in Drug Discovery and Chemical Biology


GPR109a (HCA₂) Agonist Lead Optimization: Cyclopropyl-Constrained Scaffold for Metabolic Disease Programs

Research groups pursuing GPR109a/HCA₂ agonists for dyslipidemia, type 2 diabetes, or atherosclerosis can employ the ethyl ester (CAS 681034-81-1) as a synthetic precursor to the active carboxylic acid form (CAS 681034-74-2), which has documented, albeit low-potency, agonist activity at human GPR109a (EC₅₀ > 1000 nM in HTRF cAMP assay) [1]. The 5-cyclopropyl substitution provides a conformationally constrained scaffold that distinguishes it from the more flexible 5-ethyl and 5-pentyl analogs claimed in CA2501134A1 [2], potentially offering differentiated metabolic stability for structure-activity relationship (SAR) exploration. The 4-fluoro group ensures selectivity against the homologous GPR109b receptor, as demonstrated across the 4-fluoro-5-alkyl pyrazole acid series [3].

Pyrazole Building Block for Kinase Inhibitor and Anti-Inflammatory Agent Synthesis

The 4-fluoro-5-cyclopropyl substitution pattern on the pyrazole-3-carboxylate core provides a versatile starting material for diversification into bioactive molecules, including kinase inhibitors and anti-inflammatory agents [1]. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the corresponding alcohol or amine, or transesterified for further elaboration. The cyclopropyl group introduces conformational constraint and potential metabolic stability advantages over linear alkyl-substituted pyrazole building blocks, while the 4-fluoro substituent modulates electronic properties and hydrogen-bonding capacity of the heterocyclic core [2]. These features make the compound suitable for medicinal chemistry campaigns requiring fluorinated, sp³-rich heterocyclic intermediates.

Freedom-to-Operate Assessment and IP Landscape Analysis Around Fluorinated Pyrazole Antilipolytic Agents

Organizations conducting IP due diligence on fluorinated pyrazole-3-carboxylate-based GPR109a agonists should note that 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid is explicitly claimed in CA2501134A1 (Arena Pharmaceuticals) [1], alongside 5-ethyl-4-fluoro and 4-fluoro-5-methyl variants. The patent is abandoned, which may affect enforceability, but it establishes a prior art landscape that is relevant for novelty assessments of follow-on compounds. The target ethyl ester (CAS 681034-81-1), as a synthetic precursor to the claimed acid, occupies a strategically relevant position in the synthetic pathway landscape for this chemotype class.

In Vitro Selectivity Profiling: GPR109a vs. GPR109b Discrimination Studies

The 4-fluoro-5-alkyl pyrazole-3-carboxylic acid series, to which the 5-cyclopropyl variant belongs, has been demonstrated to exhibit agonist activity at GPR109a with no detectable activity at the highly homologous GPR109b receptor [1]. For research groups studying subtype-selective modulation of the hydroxycarboxylic acid receptor family, the 5-cyclopropyl-4-fluoro pyrazole scaffold (accessible via hydrolysis of the ethyl ester) offers a documented selectivity starting point that can be compared head-to-head against other 5-substituted variants to map the structural determinants of GPR109a/GPR109b discrimination.

Quote Request

Request a Quote for Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.